3,3-Diphenylpropanenitrile
Overview
Description
. It belongs to the class of nitriles, characterized by the presence of a cyano group attached to a carbon atom. The structure of 3,3-Diphenylpropanenitrile comprises a propionitrile group attached to a phenyl ring on each side of the carbon chain . This compound is utilized in various fields, including organic synthesis and pharmaceutical research .
Biochemical Analysis
Biochemical Properties
3,3-Diphenylpropanenitrile serves as a versatile building block and starting material in the synthesis of other organic compounds .
Cellular Effects
It is known to act as a precursor for synthesizing pharmaceutical drugs and as a reference compound in analytical chemistry .
Molecular Mechanism
Its structure comprises a propionitrile group attached to a phenyl ring on each side of the carbon chain . This structure allows it to participate in various chemical reactions, contributing to its role in organic synthesis and pharmaceutical research .
Temporal Effects in Laboratory Settings
It is known to be a stable compound with a high purity of >=97.5% as determined by HPLC .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common preparation method for 3,3-Diphenylpropanenitrile involves the reaction of styrene with hydrocyanic acid in the presence of a catalyst . Another method includes the Friedel-Crafts alkylation of cinnamonitrile and benzene to prepare this compound . The reaction conditions typically involve the use of aluminum chloride as a catalyst .
Industrial Production Methods
In industrial settings, the preparation of this compound can be achieved through catalytic hydrogenation of the intermediate compound, followed by further reactions to obtain the desired product . This method avoids the use of harmful reagents like thionyl chloride and borohydride, making it more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenylpropanenitrile undergoes various types of chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions.
Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Often involves the use of halogenating agents or other electrophiles.
Major Products Formed
Hydrolysis: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,3-Diphenylpropanenitrile finds applications in several scientific research fields:
Organic Synthesis: It serves as a versatile building block and starting material in the synthesis of other organic compounds.
Pharmaceutical Research: Acts as a precursor for synthesizing pharmaceutical drugs and as a reference compound in analytical chemistry.
Biological Studies: May exhibit specific biological activities, although it is not typically employed as a drug itself.
Industrial Applications: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diphenylpropanenitrile involves its ability to undergo various chemical transformations due to the presence of the nitrile group. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of different functional groups. These transformations enable the compound to act as a precursor in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenylacrylonitrile: Similar structure but with an additional double bond.
3,3-Diphenylpropionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Benzhydrol: Similar structure but with a hydroxyl group instead of a nitrile group.
Uniqueness
3,3-Diphenylpropanenitrile is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3,3-diphenylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c16-12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INERKLNEVAZSCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC#N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177402 | |
Record name | 3,3-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2286-54-6 | |
Record name | β-Phenylbenzenepropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2286-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diphenylpropiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002286546 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Diphenylpropiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40177402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-diphenylpropiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.206 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-Diphenylpropionitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVN7LFX3U6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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